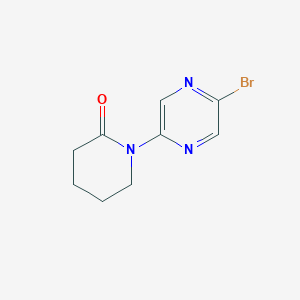
N-(1-(furan-2-yl)-2-phenylethyl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-(furan-2-yl)-2-phenylethyl)aniline is an organic compound that belongs to the class of furan derivatives Furan derivatives are known for their wide range of biological and pharmacological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(furan-2-yl)-2-phenylethyl)aniline typically involves the reaction of furan-2-carbaldehyde with phenylethylamine under specific conditions. The reaction is usually carried out in the presence of a catalyst such as p-toluenesulfonic acid (PTSA) and methanol . The reaction conditions include refluxing the mixture for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of microwave-assisted synthesis has been explored to enhance the reaction efficiency and yield . This method involves the use of microwave radiation to accelerate the reaction, resulting in higher yields and shorter reaction times.
Chemical Reactions Analysis
Types of Reactions
N-(1-(furan-2-yl)-2-phenylethyl)aniline undergoes various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) are used for substitution reactions.
Major Products
The major products formed from these reactions include furan-2-carboxylic acid derivatives, alcohols, amines, and substituted phenyl derivatives.
Scientific Research Applications
N-(1-(furan-2-yl)-2-phenylethyl)aniline has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development due to its unique structure and biological activity.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(1-(furan-2-yl)-2-phenylethyl)aniline involves its interaction with specific molecular targets and pathways. The furan ring and aniline moiety can interact with various enzymes and receptors, leading to biological effects. The compound’s ability to undergo oxidation and reduction reactions also plays a role in its mechanism of action, affecting its reactivity and interaction with biological molecules .
Comparison with Similar Compounds
Similar Compounds
N-(furan-2-ylmethylene)-2-hydroxybenzohydrazide: A furan derivative with antimicrobial properties.
Substituted-Arylideneamino-5-(5-Chlorobenzofuran-2-yl)-1,2,4-Triazole-3-Thiol Derivatives: Known for their antimicrobial and anticancer activities.
Uniqueness
N-(1-(furan-2-yl)-2-phenylethyl)aniline is unique due to its specific combination of a furan ring, phenyl group, and aniline moiety. This unique structure provides it with distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C18H17NO |
|---|---|
Molecular Weight |
263.3 g/mol |
IUPAC Name |
N-[1-(furan-2-yl)-2-phenylethyl]aniline |
InChI |
InChI=1S/C18H17NO/c1-3-8-15(9-4-1)14-17(18-12-7-13-20-18)19-16-10-5-2-6-11-16/h1-13,17,19H,14H2 |
InChI Key |
ITVOYISKZDMZJY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC(C2=CC=CO2)NC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[5-Chloro-2-(trifluoromethyl)phenyl]ethanol](/img/structure/B13912727.png)

![Methyl 4-hydroxythieno[3,2-D]pyrimidine-6-carboxylate](/img/structure/B13912743.png)








![2-[[5-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-2-yl]oxymethoxy]ethyl-trimethylsilane](/img/structure/B13912808.png)
